![molecular formula C16H16ClNOS B2769174 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide CAS No. 795291-00-8](/img/structure/B2769174.png)
2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide” is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.661 Da . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound contains a chloroacetamide group, which is a functional group consisting of an acetyl group (CH3CO-) single-bonded to a chlorine atom . It also contains a sulfanylphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a sulfur atom attached .Physical And Chemical Properties Analysis
The compound is predicted to have a density of 1.2±0.1 g/cm3, a boiling point of 331.1±30.0 °C at 760 mmHg, and a flash point of 154.1±24.6 °C . It’s also predicted to have a water solubility of 581.5 mg/L at 25 °C .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Quantum Computational Analysis
The antiviral active molecule closely related to 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. Through density functional theory (DFT) calculations, insights into the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers were gained. Natural bond orbital analysis confirmed stability through stereo-electronic interactions. Additionally, the study explored pharmacokinetic properties and in-silico inhibition activity against viruses, showcasing the compound's potential in antiviral research (Jenepha Mary et al., 2022).
Molecular Structure and Polarity
Another study focused on the conformations and structural aspects of similar compounds, revealing the existence of equilibrium mixtures of conformers and their preferred orientations. This investigation provides a foundation for understanding the molecular behavior of 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide in various environments, essential for its application in material science and molecular engineering (Ishmaeva et al., 2015).
Antimicrobial and Thermal Properties
Research on sulfanilamide derivatives, closely related to the compound , has uncovered their crystal structures, thermal properties, and antimicrobial activities. These findings indicate the potential for developing new antimicrobial agents and materials with specific thermal characteristics, making them valuable in pharmaceuticals and materials science (Lahtinen et al., 2014).
Host-Guest Complexes and Fluorescence
The structural and fluorescence properties of isoquinoline derivatives related to 2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide have been investigated. The study revealed that these compounds form host-guest complexes with enhanced fluorescence emission, suggesting applications in sensor technology and fluorescence-based detection methods (Karmakar et al., 2007).
Potential as Pesticides
N-derivatives of related compounds have been characterized as potential pesticides. This research provides valuable data for the development of new pesticide formulations, contributing to agricultural science and pest management strategies (Olszewska et al., 2011).
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-8-15(12(2)9-11)20-14-6-4-13(5-7-14)18-16(19)10-17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPLCQSVIMOFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

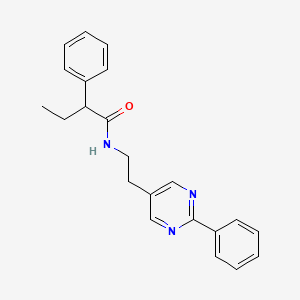

![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)
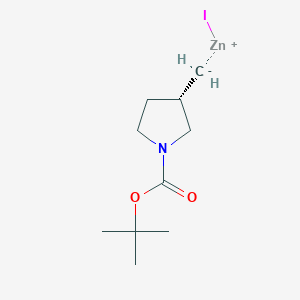
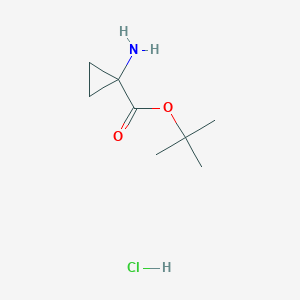
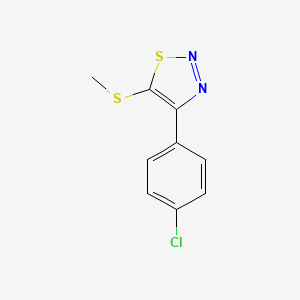

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)
![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)
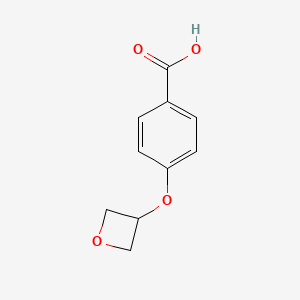
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
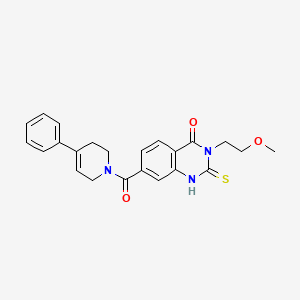
![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)